10H-azepino[1,2-a]benzimidazol-10-one
Description
Structure
3D Structure
Properties
CAS No. |
37905-85-4 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
azepino[1,2-a]benzimidazol-10-one |
InChI |
InChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H |
InChI Key |
DRLZWJWLLHPTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 10h Azepino 1,2 a Benzimidazol 10 One and Its Derivatives
Classical Approaches to the 10H-Azepino[1,2-a]benzimidazol-10-one Core Structure
Classical synthetic strategies for the construction of fused heterocyclic systems like this compound often rely on multi-step linear sequences and intramolecular cyclization reactions. These methods have been foundational in heterocyclic chemistry and continue to be relevant.
Multi-step Linear Synthesis Strategies for Azepino-Benzimidazoles
Multi-step linear synthesis provides a rational and controllable approach to complex molecular architectures. For azepino-benzimidazoles, these strategies typically involve the sequential construction of the benzimidazole (B57391) core followed by the annulation of the seven-membered azepino ring. A common approach begins with substituted o-phenylenediamines, which are versatile starting materials for the benzimidazole ring system.
A representative, though not specific to the 10-oxo derivative, linear synthesis might involve the following general steps:
Formation of the Benzimidazole Core: Condensation of an appropriately substituted o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative to form a 2-substituted benzimidazole.
Introduction of the Azepino Ring Precursor: N-alkylation of the benzimidazole with a suitable haloalkyl ester or acid.
Intramolecular Cyclization: Subsequent intramolecular cyclization to form the seven-membered ring.
While specific examples detailing a multi-step linear synthesis of this compound are not abundant in the literature, the general principles of benzimidazole synthesis are well-established.
Table 1: Illustrative Multi-step Linear Synthesis Approach for Fused Benzimidazoles
| Step | Reaction Type | Starting Materials | Reagents and Conditions | Intermediate/Product |
| 1 | Benzimidazole formation | o-phenylenediamine, Adipic acid | Polyphosphoric acid (PPA), heat | 2-(4-carboxybutyl)benzimidazole |
| 2 | N-alkylation | 2-(4-carboxybutyl)benzimidazole | Alkyl halide, Base (e.g., K2CO3) | N-alkyl-2-(4-carboxybutyl)benzimidazole ester |
| 3 | Intramolecular acylation | N-alkyl-2-(4-carboxybutyl)benzimidazole ester | Strong base (e.g., NaH), heat | Fused azepinone derivative |
Annulation and Intramolecular Cyclization Reaction Pathways for Fused Heterocycles
Annulation and intramolecular cyclization are powerful strategies for the construction of fused ring systems. In the context of this compound, this typically involves the formation of the seven-membered lactam ring as the final key step.
Early examples of annulation onto the benzimidazole moiety involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions, leading to the formation of pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles through N-1 benzimidazole deprotonation. One of the most common pathways involves the intramolecular cyclization of an N-substituted benzimidazole bearing a suitable carboxylic acid or ester functionality on the N-1 position. For instance, the intramolecular acylation of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides has been utilized to synthesize pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives. A similar strategy can be envisioned for the synthesis of the seven-membered azepinone ring.
A plausible intramolecular cyclization pathway to the this compound core could involve the cyclization of a 1-(carboxyalkyl)-2-arylbenzimidazole precursor. The choice of cyclizing agent and reaction conditions is crucial for the success of such transformations.
Table 2: Key Intramolecular Cyclization Reactions for Fused Benzimidazoles
| Precursor Type | Cyclization Strategy | Reagents and Conditions | Fused Ring System Formed |
| 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide | Intramolecular acylation | 1,1'-carbonyldiimidazole (B1668759), triethylamine | Tetrahydro-azepino[1,2-a]benzimidazol-7-one |
| N-(o-aminophenyl)maleimides | Cyclocondensation | Heat or acid catalysis | Pyrrolobenzimidazoles |
| 2-Haloalkylbenzimidazoles | Base-mediated N-alkylation/cyclization | Base (e.g., NaH, K2CO3) | Azepino[1,2-a]benzimidazoles |
Modern Catalytic Strategies for the Construction of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis have emerged as powerful tools for the construction of complex heterocyclic frameworks, including fused benzimidazoles.
Transition Metal-Catalyzed Cyclizations in Benzimidazole Synthesis
Transition metal catalysis offers a versatile platform for the formation of C-C and C-N bonds, which are essential for the construction of heterocyclic rings. While specific applications of transition metal catalysis for the direct synthesis of this compound are not extensively documented, related transformations provide valuable insights. For instance, palladium- and rhodium-catalyzed C-H activation and annulation reactions have been employed for the synthesis of various benzimidazole-based heterocycles.
These reactions often utilize a directing group on the benzimidazole core to achieve regioselective C-H functionalization, followed by annulation with a suitable coupling partner. A potential strategy for the synthesis of the azepino[1,2-a]benzimidazol-10-one core could involve a transition metal-catalyzed intramolecular C-H amidation or carbonylation of a suitably functionalized benzimidazole precursor.
Table 3: Examples of Transition Metal-Catalyzed Reactions in Fused Heterocycle Synthesis
| Catalyst | Reaction Type | Substrates | Product Type |
| Rh(III) | [4+1] Cyclization | 2-Arylbenzimidazoles, Alkynoates | Benzimidazole-fused isoindoles |
| Pd(OAc)2 | Cross-dehydrogenative coupling | Benzimidazoles, Quinazolines | Fused benzimidazoquinazoline derivatives |
| Cobalt | Cyclization | 2-Bromobenzamides, Carbodiimides | 3-(Imino)isoindolin-1-ones |
Organocatalytic and Metal-Free Routes to Fused Heterocyclic Systems
In recent years, organocatalysis and metal-free synthetic methodologies have gained significant attention as sustainable alternatives to transition metal-catalyzed reactions. These approaches avoid the use of often toxic and expensive heavy metals.
Organocatalytic strategies for the synthesis of fused heterocycles often involve the use of small organic molecules, such as chiral amines or phosphoric acids, to catalyze key bond-forming reactions. For instance, chiral phosphoric acid catalysts have been successfully employed in the organocatalytic asymmetric synthesis of benzazepinoindole derivatives. While a direct application to this compound has not been reported, this approach highlights the potential of organocatalysis in constructing seven-membered rings fused to heterocyclic systems.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of complex molecules like this compound is an important goal.
Key green chemistry principles that can be applied to the synthesis of this and related compounds include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents.
Catalysis: Employing catalytic methods (both transition metal and organocatalysis) to reduce waste and improve reaction efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation to reduce reaction times and energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Table 4: Application of Green Chemistry Principles in Benzimidazole Synthesis
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example |
| Use of Greener Solvents | Synthesis in water or polyethylene (B3416737) glycol (PEG) | Water-mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles. |
| Catalysis | Use of reusable solid acid catalysts | Zeolite-catalyzed condensation of o-phenylenediamine with aldehydes. |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of benzimidazole derivatives under microwave irradiation. |
| One-Pot Synthesis | Multi-component reactions | One-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles. |
| Metal-Free Conditions | Use of iodine or electrochemical methods | NaI-mediated electrochemical cyclization for N-substituted 2-aminobenzimidazoles. |
Solvent-Free and Aqueous Medium Syntheses for Benzimidazoles
The synthesis of the benzimidazole core, a critical component of the target molecule, has seen significant advancements through green chemistry principles, particularly the use of solvent-free conditions and aqueous media. These methods aim to reduce environmental impact by eliminating hazardous organic solvents. eprajournals.comeprajournals.com
Solvent-free approaches often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. One efficient method employs iodobenzene (B50100) diacetate as an oxidant at room temperature, leading to the formation of 2-aryl-benzimidazoles in very short reaction times (3–5 minutes) and excellent yields. tandfonline.com Another sustainable technique is ball milling, which facilitates the reaction of o-phenylenediamine with benzoic acid or other substrates under solvent-free and catalyst-free conditions, achieving high yields (up to 97%). mdpi.com The condensation of o-diaminobenzenes with amino acids has also been achieved using a solvent-free melting method, offering high yields (58-86%) and shorter reaction times compared to previous reports. epa.gov
Aqueous medium synthesis provides an environmentally benign alternative. An efficient protocol for synthesizing benzimidazole derivatives involves the reaction of various aldehydes and substituted o-phenylenediamines in water, catalyzed by L-proline at a pH of 4.2 under reflux conditions. ijrar.org This method is noted for its good to excellent yields and the use of an inexpensive and green organocatalyst. ijrar.org Transition-metal-free intramolecular amination of aryl iodides represents another aqueous-based strategy. The intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of K₂CO₃ in water at 100 °C affords benzimidazole derivatives in moderate to high yields, avoiding the need for expensive and potentially toxic metal catalysts. mdpi.com
Table 1: Comparison of Green Synthetic Methods for Benzimidazoles
| Method | Catalyst/Reagent | Medium | Conditions | Reaction Time | Yield | Reference |
| Oxidative Condensation | Iodobenzene diacetate | Solvent-free | Room Temperature | 3-5 min | Good to Excellent | tandfonline.com |
| Mechanochemical | None (Ball Milling) | Solvent-free | 20 Hz frequency | 60 min | 64-97% | mdpi.com |
| Condensation | None | Solvent-free (Melting) | Heat | 5 h | 58-86% | epa.gov |
| Condensation | L-Proline | Aqueous | Reflux, pH 4.2 | Varies | Good to Excellent | ijrar.org |
| Intramolecular Amination | K₂CO₃ | Aqueous | 100 °C | 30 h | Moderate to High | mdpi.com |
Microwave-Assisted and Photochemical Methodologies in Heterocyclic Synthesis
Modern synthetic techniques like microwave irradiation and photochemistry offer significant advantages for the synthesis of heterocyclic compounds, including accelerated reaction rates, improved yields, and novel reaction pathways.
Microwave-assisted synthesis has proven highly effective for producing benzimidazole derivatives. The use of microwave irradiation in a solvent-free condensation of N-phenyl-o-phenylenediamine with various aldehydes, catalyzed by just 1% mol of Erbium triflate (Er(OTf)₃), provides 1,2-disubstituted benzimidazoles in excellent yields (86-99%) within very short reaction times (5–10 minutes). mdpi.comnih.gov This method highlights the synergistic effect of microwave energy and Lewis acid catalysis in promoting efficient and environmentally friendly transformations. mdpi.com Microwave heating can dramatically shorten reaction times compared to conventional heating methods, often reducing hours to minutes, and can also enable reactions that are unfeasible under traditional conditions. arkat-usa.org The synthesis of benzimidazole phenolic acid derivatives has also been successfully carried out under microwave irradiation at 400 MHz, demonstrating the versatility of this technique. mdpi.com
Photochemical methods, while less commonly reported for this specific scaffold, represent a powerful tool for forming complex heterocyclic structures under mild conditions. Photochemical cyclization is a key strategy, for instance, in the synthesis of 2,1-benzisoxazole-3(1H)-ones from 2-azidobenzoic acids. nih.gov This process involves a base-mediated photochemical reaction where the photolysis of a 2-azidobenzoate anion leads to the cyclized product. nih.gov Such methodologies, which utilize light energy to drive reactions at room temperature, could offer a viable, mild pathway for constructing the azepinone ring in systems like this compound, particularly for thermally sensitive substrates. nih.gov
Table 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Aldehyde Substrate | Catalyst | Conditions | Time | Yield | Reference |
| Benzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, MW, Solvent-free | 5 min | 99.9% | nih.gov |
| p-Methylbenzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, MW, Solvent-free | 5 min | 98.0% | nih.gov |
| p-Methoxybenzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, MW, Solvent-free | 10 min | 99.0% | nih.gov |
| o-Hydroxybenzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, MW, Solvent-free | 10 min | 86.0% | nih.gov |
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Diastereoselectivities for this compound Formation
The formation of the fused azepino[1,2-a]benzimidazole ring system involves cyclization strategies where efficiency and selectivity are paramount. The synthesis of a related compound, 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one, was achieved by treating 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide with 1,1'-carbonyldiimidazole. researchgate.net This represents an intramolecular acylation approach to form the seven-membered azepinone ring.
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted fused benzimidazoles. In multi-component reactions leading to pyrido[1,2-a]benzimidazoles, the nature of substituents on the o-phenylenediamine ring dictates which nitrogen atom acts as the initial nucleophile. academie-sciences.fr Theoretical and experimental studies have shown that an electron-donating group on the aromatic ring of the diamine enhances the nucleophilicity of the more distant nitrogen atom, thereby controlling the final position of the substituent on the benzimidazole moiety of the fused product. academie-sciences.fr These principles can be extrapolated to the synthesis of this compound, where the choice of a substituted o-phenylenediamine precursor would similarly influence the regiochemical outcome of the cyclization.
The reaction of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole, followed by base treatment, yields 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides, demonstrating a method to construct the core azepino[1,2-a]benzimidazole skeleton. researchgate.netosi.lv The efficiency and selectivity of such reactions depend on factors like the nature of the substituents and the reaction conditions. Diastereoselectivity would become a key factor in syntheses involving the formation of new chiral centers, for instance, during the reduction of the ketone or addition of nucleophiles to the azepine ring, although specific studies on the diastereoselective formation of this compound are not extensively detailed in the available literature.
Synthetic Access to Substituted and Functionalized this compound Analogues
Accessing substituted and functionalized analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Functionalization can be achieved either by using substituted starting materials or by modifying the pre-formed heterocyclic scaffold.
One direct method for functionalization involves the reaction of a related azepinone, 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one, with various electrophiles. researchgate.net After deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting anion can react with electrophiles such as methyl iodide or ketones to introduce substituents at the 6-position in good yields. researchgate.net This strategy allows for the late-stage diversification of the azepino-benzimidazole core.
Another common strategy involves the synthesis of related fused heterocyclic systems, such as mdpi.comijrar.orgmdpi.comtriazino[4,3-a]benzimidazol-4(10H)-ones. In these systems, alkylation at the N(10) position has been shown to be a key modification. nih.gov For example, 10-methyl and 3,10-diphenyl derivatives have been synthesized to modulate biological activity and receptor selectivity. nih.gov These synthetic approaches, involving N-alkylation or N-arylation, could be applied to the this compound scaffold to generate a library of N-substituted analogues. The synthesis of a broad range of pyrimido[1,2-a]benzimidazol-4-one derivatives has been achieved through the cyclocondensation of β-keto esters with 2-aminobenzimidazole, showcasing how variations in one of the building blocks can lead to a diverse set of final products. nih.gov Similarly, employing substituted o-phenylenediamines or modified cyclization precursors would provide systematic access to functionalized this compound analogues.
Theoretical and Computational Chemistry Approaches to 10h Azepino 1,2 a Benzimidazol 10 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of 10H-azepino[1,2-a]benzimidazol-10-one
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a system can be determined from its electron density. mdpi.com DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, by minimizing the total electronic energy. researchgate.net These calculations can yield important data such as bond lengths, bond angles, and dihedral angles.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate descriptions of electronic structure. wikipedia.org They are often used to obtain precise energies and molecular properties, serving as a benchmark for less computationally expensive methods like DFT. wikipedia.org
A high-level ab initio calculation for this compound would offer a definitive prediction of its electronic properties. However, a detailed search of scientific literature did not yield specific publications that have performed and reported high-level ab initio electronic structure calculations for this particular compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for Benzimidazole (B57391) Derivatives
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comresearchgate.net The HOMO energy is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy is related to the electron affinity and the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For benzimidazole derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net A theoretical study on this compound would involve calculating the energies of the HOMO and LUMO and visualizing their distribution across the molecular framework. This would highlight the electron-rich and electron-poor regions, thereby predicting its chemical behavior. Despite the utility of this theory for related benzimidazole compounds, specific FMO analyses and associated reactivity predictions for this compound have not been specifically reported in the available literature.
A representative data table for FMO analysis would typically include the following parameters. However, due to the absence of specific computational studies on this compound, this table remains for illustrative purposes only.
| Parameter | Value (eV) | Description |
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | N/A | Energy difference between LUMO and HOMO |
Computational Investigations into Reaction Mechanisms and Pathways Involving this compound
Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the study of transient species and the determination of reaction feasibility.
Transition State Analysis and Reaction Coordinate Determination
Understanding a chemical reaction mechanism involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can locate and characterize the geometry and energy of these fleeting structures. Transition state analysis confirms the nature of the transition structure by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The reaction coordinate itself represents the minimum energy path that the reactants follow to become products.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis could reveal the step-by-step mechanism, activation energies, and the structure of all intermediates and transition states. A thorough search did not uncover any published computational studies detailing the transition state analysis or reaction coordinate determination for specific reactions involving this molecule.
Solvent Effects on Reaction Pathways: Computational Models
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these solvent effects, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). These models allow for the calculation of solvation energies and the re-evaluation of reaction energy profiles in a more realistic chemical environment.
Investigating the role of the solvent in reactions of this compound would provide a more accurate understanding of its reactivity under practical laboratory conditions. However, specific computational studies modeling solvent effects on the reaction pathways of this compound were not found in the reviewed scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions of this compound
Currently, there are no specific molecular dynamics (MD) simulation studies published that focus on the conformational flexibility and solvent interactions of this compound. Such studies would be invaluable for understanding the dynamic behavior of this molecule in various environments, its structural stability, and how it interacts with different solvents at an atomic level.
While direct MD simulation data is absent, some insights into its interaction with solvents can be gleaned from studies on its photochemical synthesis. Research on the photoisomerization of phenazine (B1670421) 5-oxide has shown that the quantum yield of this compound is highly dependent on the solvent composition, particularly in acetonitrile-water mixtures. researchgate.netresearchgate.netrsc.org The formation of the compound decreases significantly with an increasing concentration of water. researchgate.netresearchgate.netrsc.org This suggests that the solvent environment plays a critical role in the reaction pathway leading to the formation of this compound, and likely influences its stability.
A hypothetical MD simulation study would involve placing the molecule in a simulation box with a chosen solvent, such as water or acetonitrile, and calculating the forces between atoms over time to observe its conformational changes and interactions with the solvent molecules.
Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Acetonitrile
| Simulation Parameter | Hypothetical Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Average RMSD | 1.5 Å |
| Predominant Conformation | Planar |
| Key Solvent Interactions | Dipole-dipole with acetonitrile |
This table is for illustrative purposes only, as no published data is available.
In Silico Prediction of Spectroscopic Parameters for this compound
There is a lack of published research detailing the in silico prediction of spectroscopic parameters for this compound. Computational methods such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are crucial for complementing experimental data and aiding in the structural elucidation of compounds.
For a molecule like this compound, DFT calculations could provide valuable information on its electronic structure and how this influences its spectroscopic properties. For instance, time-dependent DFT (TD-DFT) could be used to predict its electronic transitions and compare them with experimentally observed UV-Vis spectra.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Parameter | Hypothetical Predicted Value |
| ¹H NMR (δ, ppm) | Aromatic protons: 7.0-8.5 |
| ¹³C NMR (δ, ppm) | Carbonyl carbon: ~180 |
| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1680 |
| λmax (UV-Vis, nm) | ~280, ~350 |
This table is for illustrative purposes only, as no published data is available.
Reactivity and Derivatization of 10h Azepino 1,2 a Benzimidazol 10 One
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 10H-Azepino[1,2-a]benzimidazol-10-one Core
There is no specific experimental data available in the reviewed literature concerning electrophilic or nucleophilic aromatic substitution reactions performed directly on the this compound core. Theoretical reactivity can be inferred from the general principles of aromatic chemistry, where the electron-rich benzimidazole (B57391) portion would be the expected site for electrophilic attack, while the electron-withdrawing nature of the carbonyl group might influence regioselectivity. However, without experimental studies, predictions regarding reaction conditions and the precise positions of substitution (i.e., on the benzene (B151609) ring) remain speculative. Similarly, conditions under which nucleophilic aromatic substitution might occur have not been reported for this specific molecule.
Functionalization Strategies: Introduction of Various Substituents on the Azepino-Benzimidazole Scaffold
Direct functionalization strategies for introducing a variety of substituents onto the unsubstituted this compound scaffold are not described in the available literature. While studies on related heterocyclic systems, such as 10H-azepino[1,2-a]indoles, have demonstrated successful electrophilic substitution (e.g., bromination, Vilsmeier-Haack reaction), these findings cannot be directly extrapolated to the benzimidazole analogue due to the differing electronic nature of the fused ring system. rsc.org Research on saturated derivatives, like 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one, has shown that deprotonation with lithium diisopropylamide followed by treatment with electrophiles can introduce substituents at the 6-position, but this applies to a non-aromatic, saturated ring and is not representative of the title compound's reactivity. researchgate.net
Reactions at the Carbonyl Group and Nitrogen Atoms of this compound
Specific investigations into the reactivity of the ketone at the 10-position or the nitrogen atoms of this compound are not present in the surveyed scientific literature. Standard carbonyl group reactions, such as reduction to an alcohol or conversion to a hydrazone, have not been documented for this molecule. Likewise, reactions involving the nitrogen atoms, such as N-alkylation or N-oxidation, have not been specifically reported.
Ring-Opening and Ring-Closing Reactions Involving the Azepino Moiety
The stability of the azepino ring within this compound and its propensity to undergo ring-opening reactions (e.g., via hydrolysis or other cleavage methods) have not been studied. While literature reviews describe various ring-closing strategies to synthesize the broader class of azepino-fused benzimidazoles, specific studies detailing the reverse ring-opening reactions for this particular ketone are absent. researchgate.netmdpi.com Similarly, ring-contraction reactions, which have been observed in related but larger systems like 1,2,4-triazepino[2,3-a]benzimidazol-4-ones, have not been reported for this compound. researchgate.net
Photochemical and Electrochemical Transformations of this compound
A thorough search of the literature yielded no specific studies on the photochemical or electrochemical behavior of this compound. The response of the compound to ultraviolet irradiation or its redox properties under electrochemical conditions remains uninvestigated.
Advanced Applications of 10h Azepino 1,2 a Benzimidazol 10 One in Non Biological/non Medical Fields
Exploration of 10H-Azepino[1,2-a]benzimidazol-10-one in Organic Materials Science
The unique combination of a rigid benzimidazole (B57391) unit and a seven-membered azepine ring in this compound suggests a promising future in the development of novel organic materials. The planar, conjugated nature of the benzimidazole moiety, in particular, is a key feature that is highly sought after in materials science.
Potential as Building Blocks for Polymeric Architectures
The structure of this compound offers several reactive sites that could be functionalized to enable its incorporation into polymeric chains. For instance, derivatization of the aromatic rings with polymerizable groups could allow it to act as a monomer. The resulting polymers could exhibit enhanced thermal stability and mechanical strength due to the rigidity of the fused heterocyclic backbone. The incorporation of this moiety could lead to polymers with tailored electronic properties and high performance for specialized applications.
Role in Organic Optoelectronic Devices (e.g., OLEDs)
Annulated benzimidazoles possessing conjugated planar structures are known to exhibit significant photophysical properties. This makes them attractive candidates for use in organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). While not specifically documented for this compound, related benzimidazole-containing molecules have been investigated as phosphors and fluorescent dyes. The inherent electronic structure of the azepino[1,2-a]benzimidazole core could potentially be tuned through chemical modification to achieve desired emission colors and high quantum efficiencies, making it a candidate for future development of novel emitter or host materials in OLEDs.
Investigation of this compound in Catalysis and Supramolecular Chemistry
The presence of multiple heteroatoms and a defined three-dimensional shape makes the azepino[1,2-a]benzimidazole scaffold an interesting platform for applications in catalysis and supramolecular chemistry.
Ligand Design for Transition Metal Catalysis
The nitrogen atoms within the this compound structure can act as coordination sites for transition metals. By modifying the core structure, it is conceivable to design ligands that can form stable complexes with various metals. These complexes could find applications in homogeneous catalysis, potentially enabling novel chemical transformations with high selectivity and efficiency. The rigid framework of the ligand could provide a well-defined coordination sphere around the metal center, influencing the catalytic activity.
Host-Guest Interactions and Molecular Recognition Studies in Chemical Systems
The defined cavity-like shape that can be inferred from the azepino[1,2-a]benzimidazole framework suggests its potential use in supramolecular chemistry. Derivatives of this compound could be designed to act as host molecules, capable of selectively binding to specific guest molecules through non-covalent interactions such as hydrogen bonding, and van der Waals forces. Such host-guest systems are fundamental to the development of molecular sensors, drug delivery systems, and self-assembling materials.
Sensing Applications of this compound Derivatives (e.g., chemosensors for specific non-biological analytes)
Building on their potential for molecular recognition and their inherent photophysical properties, derivatives of this compound are promising candidates for the development of chemosensors. By attaching specific recognition units to the core structure, it may be possible to create sensors that exhibit a change in their fluorescence or color upon binding to a target non-biological analyte. For example, the design of sensors for environmentally relevant metal ions or organic pollutants could be a future research direction. The benzimidazole moiety itself is a known fluorophore, and its derivatives have been successfully employed as chemosensors for various metal ions.
Future Research Directions and Challenges in 10h Azepino 1,2 a Benzimidazol 10 One Chemistry
Development of Novel and Sustainable Synthetic Routes for Complex Azepino-Benzimidazole Architectures
The synthesis of azepino-fused benzimidazoles remains a focal point of research, with an increasing emphasis on developing novel and sustainable methodologies. researchgate.net Current synthetic strategies often involve multi-step processes, which can be resource-intensive and generate significant waste. Future efforts will likely concentrate on the design of more efficient and environmentally benign synthetic routes.
One promising avenue is the exploration of one-pot multicomponent reactions, which can construct complex molecular architectures from simple starting materials in a single synthetic operation. chebanov.org The use of green chemistry principles, such as employing deep eutectic solvents as both the reaction medium and reagent, presents a sustainable alternative to traditional organic solvents. nih.gov Furthermore, the development of catalytic systems, including transition metal catalysis, for the construction of the azepino-benzimidazole core could lead to higher yields and greater selectivity. mdpi.com
The synthesis of a variety of fused-ring imidazole (B134444) and benzimidazole (B57391) derivatives has been achieved through successive condensations of a dihalide with 4,5-diphenylimidazole (B189430) or benzimidazole. researchgate.net The size of the annulated ring, which is dependent on the dihalide used, can be varied. researchgate.net Intramolecular acylation of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides has been shown to produce 4-methyl-4H-pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives in good yields. researchgate.net Similarly, 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one was synthesized by treating 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide with 1,1'-carbonyldiimidazole (B1668759). researchgate.net
Future research will likely focus on expanding the scope of these and other reactions to create a wider diversity of complex azepino-benzimidazole architectures with varied substitution patterns.
Advanced Theoretical Modeling for Predictive Chemical Design and Reactivity
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For 10H-azepino[1,2-a]benzimidazol-10-one and its analogues, advanced theoretical modeling can provide profound insights into their electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) and other quantum-chemical calculations can be employed to predict key molecular properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding chemical reactivity and stability. nih.govresearchgate.net For instance, a low band gap can indicate high chemical reactivity and polarizability. researchgate.net In silico prediction of physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and drug-likeness profiles are also vital in the early stages of drug discovery. nih.gov
Pharmacophore-based modeling and molecular docking studies can be utilized to design and screen new derivatives with specific biological targets in mind. nih.govnih.govnih.gov By comparing the structure of a novel compound with known active ligands, researchers can predict its potential bioactivity and guide synthetic efforts. nih.gov For example, pharmacophore modeling has been used to identify key interaction sites for antagonists of the A1 adenosine (B11128) receptor. nih.gov
Future research in this area will likely involve the development of more accurate and predictive models that can handle the complexity of these fused heterocyclic systems. The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery of new azepino-benzimidazole derivatives with desired properties.
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The rich chemistry of the benzimidazole nucleus and its fused derivatives suggests that there are still undiscovered reactivity patterns and molecular rearrangements waiting to be explored. imist.ma The study of these novel reactions can lead to the development of new synthetic methodologies and the creation of unique molecular scaffolds.
For example, thermal 1,3-sigmatropic rearrangements have been observed in the synthesis of benzimidazole derivatives from 1,5-benzodiazepines. imist.ma The Gabriel–Colman rearrangement has also been utilized to prepare benzimidazole-benzothiazine hybrids. nih.gov The cyclization of quaternary azolium salts derived from 1-alkyl-2-methyl-1H-imidazoles can lead to the formation of imidazo[1,2-a]azepine derivatives, and similar strategies could be applied to the synthesis of azepino[1,2-a]benzimidazoles. lih.lu
Future research should systematically investigate the reactivity of this compound and its derivatives under a variety of reaction conditions, including photochemical, thermal, and catalytic transformations. The study of reaction mechanisms using both experimental and computational methods will be crucial for understanding and controlling these new reactivity patterns.
Emerging Interdisciplinary Applications in Non-Prohibited Chemical Domains (e.g., advanced materials, energy storage)
While much of the research on benzimidazole derivatives has focused on their biological activities, there is a growing interest in their application in non-prohibited chemical domains, such as materials science and energy storage. nih.gov The unique electronic and photophysical properties of fused benzimidazole systems make them promising candidates for a variety of advanced applications.
Advanced Materials: The planar and conjugated structure of some annulated benzimidazoles gives rise to interesting photophysical properties, suggesting their potential use in optoelectronics as phosphors and fluorescent dyes. nih.gov
Energy Storage: Benzimidazole derivatives are being explored as sustainable and high-performance electrode materials for supercapacitors. nih.govresearchgate.net Their ability to undergo reversible redox reactions allows for efficient charge storage. nih.govresearchgate.net Furthermore, polyimidobenzimidazole-based nanofiber materials are being investigated as separation membranes for lithium-ion batteries due to their excellent thermal stability and electrolyte wettability. mdpi.com The introduction of benzimidazole into the polymer main chain enhances mechanical and thermal properties through intermolecular hydrogen bonding. mdpi.com
Future research in this area should focus on the rational design and synthesis of this compound derivatives with tailored electronic and material properties for specific applications. This will require a close collaboration between synthetic chemists, materials scientists, and engineers.
Addressing Methodological Challenges in Complex Fused Heterocyclic Synthesis
The synthesis of complex fused heterocyclic systems like this compound is often fraught with methodological challenges. researchgate.net These can include low yields, lack of regioselectivity, and the need for harsh reaction conditions. Addressing these challenges is crucial for making these compounds more accessible for further research and application.
Future research should focus on the development of more robust and reliable synthetic methods. This includes the design of new catalysts that can promote cyclization reactions with high efficiency and selectivity. The use of flow chemistry and microwave-assisted synthesis could also help to improve reaction yields and reduce reaction times. nih.gov
A deeper understanding of reaction mechanisms is essential for overcoming synthetic hurdles. Mechanistic studies can help to identify key intermediates and transition states, providing insights into how to optimize reaction conditions and avoid unwanted side reactions. The development of a diverse toolbox of synthetic methodologies will be key to unlocking the full potential of complex fused heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 10H-azepino[1,2-a]benzimidazol-10-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of benzimidazole precursors. For example, a structurally related compound (10H-dibenzo[f,h]phenanthro[9,10-b]imidazo[1,2-a]azepin-10-one) was synthesized by dissolving a precursor in pyridine, cooling in an ice bath, adding acetyl chloride, and allowing gradual warming to ambient temperature. Crystallization from 2-butanone yielded the product . Key parameters include solvent choice (polar aprotic solvents like pyridine), temperature control, and purification via recrystallization. Optimization may involve adjusting stoichiometry, reaction time, and catalyst use.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and assess complex splitting patterns (e.g., 1.10–3.16 ppm for methylene groups in related compounds) .
- Infrared Spectroscopy (IR) : Identification of carbonyl stretches (e.g., 1710 cm⁻¹ for lactam C=O) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/e 396 for C₂₈H₁₆N₂O) and fragmentation patterns .
- UV-Vis Spectroscopy : Absorption maxima (e.g., 360 nm) to study electronic transitions .
Q. What preliminary biological activities have been reported for benzimidazole-azepinone derivatives?
- Methodological Answer : Pharmacological screening often involves in vitro assays. For instance, imidazo[1,2-a]benzimidazole analogs were tested for intraocular pressure (IOP) reduction in normotensive rats using Tonolab measurements. Key steps include dose-response studies (e.g., 0.1%, 0.2%, 0.4% concentrations) and calculating area-under-curve (AUC) values to quantify duration and magnitude of effects .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define SAR objectives .
- Experimental Design :
Variable Modification : Synthesize derivatives with substitutions on the benzimidazole or azepinone moieties.
Assay Selection : Use high-throughput screening (e.g., enzyme inhibition, receptor binding) and in vivo models (e.g., IOP measurements as in ).
Data Analysis : Employ multivariate regression to correlate structural features (e.g., electron-withdrawing groups) with activity.
- Example : In a study of imidazo[1,2-a]benzimidazoles, RU 243 showed reduced efficacy at higher concentrations, suggesting solubility or receptor saturation issues .
Q. How should contradictions in pharmacological data (e.g., reduced efficacy at higher concentrations) be addressed?
- Methodological Answer :
- Root-Cause Analysis :
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation at high concentrations.
- Receptor Saturation Studies : Perform competitive binding assays.
- Case Study : For RU 243, AUC values decreased at 0.4% concentration, prompting investigations into metabolic instability or cytotoxicity .
- Validation : Replicate experiments under varied conditions (e.g., pH, co-solvents) and cross-reference with computational models (e.g., molecular docking).
Q. What strategies ensure the stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC.
- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., lactam ring hydrolysis).
- Formulation Optimization : Encapsulation in cyclodextrins or lipid nanoparticles to enhance stability, as suggested for related benzimidazole derivatives .
Guidance for Methodological Rigor
- Reproducibility : Document reagent sources, purity, and storage conditions per ICMJE standards .
- Peer Review Preparation : Preemptively address common pitfalls (e.g., overgeneralized hypotheses) using PICO frameworks .
- Data Interpretation : Critically evaluate figures and methods from prior studies, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
